Home > Products > Screening Compounds P8058 > Raclopride tartrate
Raclopride tartrate - 98185-20-7

Raclopride tartrate

Catalog Number: EVT-279696
CAS Number: 98185-20-7
Molecular Formula: C19H26Cl2N2O9
Molecular Weight: 497.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Raclopride, also known as FLA 870, a selective antagonist on D2 dopamine receptor. Its selectivity to the cerebral D2 receptors is characterized by its respective Ki-values, which are as follows: 1.8, 3.5, 2400 and 18000 nM for D2, D3, D4 and D1 receptors respectively. It can be radiolabelled with radioisotopes, e.g. 3H or 11C and used as a tracer for in vitro imaging (autoradiography) as well as in vivo imaging positron emission tomography (PET). Images obtained by cerebral PET scanning (e.g. PET/CT or PET/MRI) allow the non-invasive assessment of the binding capacity of the cerebral D2 dopamine receptor, which can be useful for the diagnosis of movement disorders.
Future Directions

Developing Novel Derivatives: Synthesizing new raclopride tartrate derivatives with enhanced selectivity, improved pharmacological properties, and increased blood-brain barrier permeability could lead to even more valuable tools for research and potentially therapeutic applications.• Investigating Non-Canonical Autophagy Pathway: Further exploration of the role of raclopride tartrate in inducing non-canonical autophagy in cardiac myocytes could provide novel therapeutic targets for heart disease . • Refining PET Imaging Techniques: Continued optimization of PET imaging protocols and analysis methods using radiolabeled raclopride tartrate could lead to more sensitive and specific assessments of dopamine D2 receptor function in vivo, benefiting both research and clinical practice.

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide

  • Compound Description: This compound is the free base form of raclopride tartrate. It is a potent dopamine D2 antagonist, meaning it blocks the activity of the dopamine D2 receptor. []
  • Relevance: This compound is structurally identical to raclopride tartrate except for the absence of the tartrate salt. It represents the pharmacologically active component of raclopride tartrate. []

FLA 797

  • Compound Description: While the specific chemical structure of FLA 797 is not provided, it is mentioned alongside raclopride tartrate as a salicylamide derivative. Salicylamides are known for their dopamine antagonist properties. []
  • Relevance: FLA 797 shares the salicylamide moiety with raclopride tartrate, suggesting a similar core structure and potential interactions with dopamine receptors. []

Eticlopride

  • Compound Description: Similar to FLA 797, the precise structure of eticlopride is not detailed, but it is categorized as a salicylamide. It exhibits potent and selective dopamine D2 receptor antagonist activity. []
  • Relevance: Eticlopride's classification as a salicylamide directly links it to raclopride tartrate structurally. Both are likely to have a planar benzamide ring system stabilized by intramolecular hydrogen bonding. Their side chain conformations may vary. []

Piquindone

  • Compound Description: Although a specific chemical structure is not given, piquindone is described as a template for modeling the interactions of salicylamides with the dopamine D2 receptor. []
  • Relevance: Piquindone likely possesses structural features common to salicylamides like raclopride tartrate. It might be used to understand how the folded or half-folded conformations of these compounds contribute to their binding to the dopamine D2 receptor. []
Source and Classification

Raclopride tartrate is derived from raclopride, which is a synthetic compound. It is classified as an antipsychotic agent and falls under the category of dopamine receptor antagonists. The tartrate salt form enhances its solubility and bioavailability, making it suitable for various experimental applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of raclopride tartrate involves several steps that can be conducted through various methods. One common approach includes:

  1. Formation of the Core Structure: The synthesis begins with the preparation of the raclopride core structure, typically through a series of reactions involving substituted phenyl groups and piperidine derivatives.
  2. Salt Formation: The raclopride base is then reacted with tartaric acid to form raclopride tartrate, enhancing its pharmacological properties.

Technical Details

The synthesis often employs techniques such as liquid chromatography and mass spectrometry for purification and characterization. High-performance liquid chromatography (HPLC) is frequently used to ensure the purity of the final product, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation.

Molecular Structure Analysis

Structure

Raclopride tartrate has a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H19_{19}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 345.41 g/mol

The structure features a piperidine ring, a phenyl group, and a sulfonamide moiety, which are crucial for its interaction with dopamine receptors.

Data

  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to predict binding interactions with dopamine receptors.
  • Crystallography: X-ray crystallography studies may provide insights into the solid-state structure of raclopride tartrate.
Chemical Reactions Analysis

Reactions Involving Raclopride Tartrate

Raclopride tartrate participates in various chemical reactions, primarily focusing on its interactions with biological targets:

  1. Binding Affinity Studies: In vitro studies assess its binding affinity to dopamine D2/D3 receptors using radiolabeled variants.
  2. Metabolic Stability Testing: The compound undergoes metabolic transformations in biological systems, which can be analyzed through liquid chromatography-mass spectrometry (LC-MS).

Technical Details

Kinetic models are often employed to analyze binding kinetics and receptor occupancy, providing data on dissociation rates and binding affinities.

Mechanism of Action

Process

Raclopride functions primarily as an antagonist at dopamine D2 and D3 receptors. By blocking these receptors, it reduces dopaminergic signaling in the brain, which is beneficial in conditions characterized by excessive dopamine activity.

Data

Research indicates that raclopride's antagonistic effects lead to alterations in neurotransmitter release patterns, impacting behaviors associated with dopaminergic activity. Studies using PET imaging have quantified receptor occupancy levels, demonstrating its efficacy in modulating dopaminergic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but should be stored under controlled conditions to maintain integrity.

Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

Raclopride tartrate is extensively utilized in research settings:

  • Neuroscience Research: Employed in studies investigating dopaminergic systems, particularly in understanding schizophrenia and drug addiction mechanisms.
  • Imaging Studies: Used as a radioligand in PET imaging to assess dopamine receptor availability and occupancy.
  • Pharmacokinetic Studies: Assists in evaluating drug interactions and receptor dynamics through population pharmacokinetic modeling.
Synthesis and Radiolabeling Methodologies

Palladium-Mediated Carbon-11 Radiolabeling Techniques

Comparative Synthesis of [¹¹C]Carbonyl- vs. [¹¹C]Methyl-Raclopride for PET Imaging

Carbon-11 labeling of raclopride predominantly utilizes two strategic approaches: [¹¹C]methylation and [¹¹C]carbonylation. The conventional [¹¹C]methylation method involves the reaction of the desmethyl precursor (S)-O-Desmethyl Raclopride (DM-RAC) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction typically occurs in alkaline conditions (e.g., dimethyl sulfoxide with sodium hydroxide) at elevated temperatures (70-90°C), achieving radiochemical yields of 50-70% within 5 minutes – a critical factor given carbon-11's 20.3-minute half-life [2] [5].

The alternative [¹¹C]carbonylation approach employs palladium-mediated reactions using [¹¹C]carbon monoxide. While methodologically complex, this technique enables carbonyl-¹¹C incorporation into the amide backbone, potentially offering improved metabolic stability. Comparative studies reveal that [¹¹C]methyl-raclopride maintains superior binding affinity (Ki ≈ 1.1 nM) and faster brain uptake kinetics than carbonyl-labeled analogs, making it the preferred tracer for clinical dopamine D2/3 receptor imaging despite nearly identical radiochemical yields [3].

Table 1: Comparative Parameters of Carbon-11 Raclopride Tracers

Parameter[¹¹C]Methyl-Raclopride[¹¹C]Carbonyl-Raclopride
Radiochemical Yield50-70%45-65%
Synthesis Time20-25 min35-40 min
Molar Activity100-250 GBq/μmol80-200 GBq/μmol
D2/3 Ki1.1 ± 0.2 nM3.8 ± 0.6 nM
Striatal Uptake (SUV)3.5-4.22.1-2.8

Optimization of Radiochemical Yield and Specific Activity in Radioligand Production

Critical challenges in [¹¹C]raclopride production include achieving high specific activity (>150 GBq/μmol) and efficient precursor (DM-RAC) removal. Traditional high-performance liquid chromatography (HPLC) purification introduces significant delays (15-20 minutes), reducing usable product yield. Molecularly Imprinted Polymers (MIPs) designed for raclopride offer a breakthrough solution. These polymers, synthesized using methacrylic acid and trimethylolpropane trimethacrylate with raclopride as a template, demonstrate exceptional selectivity [2].

In SPE cartridges, RAC-MIPs retain >90% of [¹¹C]raclopride from reaction mixtures containing 100-fold molar excesses of DM-RAC precursor, reducing purification time to <5 minutes. This innovation increases final product yield by 30-40% and elevates specific activity to 300-400 GBq/μmol by minimizing chemical dilution during purification. However, challenges remain with polymer backpressure and radioligand elution kinetics, prompting ongoing development of macroporous MIP configurations [2].

Fluorine-18 Labeling Strategies for Extended Half-Life Applications

Challenges in Fluorine Substitution for Agonist Tracer Development

While raclopride is an antagonist, the development of agonist tracers like ¹⁸F-MCL-524 (structurally related to aporphine agonists) highlights fundamental challenges in fluorine-18 labeling of D2/3 receptor ligands. The introduction of fluorine-18 frequently disrupts pharmacophore-receptor interactions due to steric hindrance and altered electronic properties. Early ¹⁸F-labeled analogs of successful carbon-11 agonists (e.g., PHNO, NPA) exhibited >10-fold reductions in binding affinity when fluorinated at the N-alkyl chain [1] [3].

The ¹⁸F-MCL-524 tracer overcomes this through strategic positioning of the ¹⁸F-fluoroethoxy group at the 2-position of the aporphine scaffold, preserving high-affinity binding (Kd = 3.7 nM for D2high). In vivo evaluation in non-human primates demonstrates striatal-to-cerebellum ratios of 4.4 and binding potential (BPND) values of 2.0 – comparable to ¹¹C-MNPA (BPND = 1.4) while leveraging fluorine-18's 109.8-minute half-life for extended imaging protocols [1]. This extended timeframe enables novel applications including bolus-infusion studies and simultaneous PET/fMRI investigations of dopamine dynamics [1] [3].

Impact of Fluoroalkyl Chain Length on Radioligand Binding Affinity

Systematic optimization of fluoroalkyl chain length in agonist tracers reveals profound impacts on brain pharmacokinetics. Studies on AMC scaffold tracers ([¹⁸F]FEt-AMC13 and homologs) demonstrate that increasing chain length elevates lipophilicity (log P), leading to enhanced non-specific binding and reduced target-to-background ratios [3].

Table 2: Influence of Fluoroalkyl Chain Length on Tracer Performance

RadiotracerChain Lengthlog PStriatal BPNDStriatum:Cerebellum Ratio
[¹⁸F]FEt-AMC13Fluoroethoxy1.90.58 ± 0.054.4 (in vitro)
[¹⁸F]FPr-AMC13Fluoropropoxy2.40.42 ± 0.063.1 (in vitro)
[¹⁸F]FBu-AMC13Fluorobutoxy3.00.31 ± 0.042.3 (in vitro)
¹⁸F-MCL-524Fluoroethoxy2.1*2.0 ± 0.34.1 (in vivo)

The fluoroethoxy homolog [¹⁸F]FEt-AMC13 achieves optimal balance with moderate lipophilicity (log P = 1.9), yielding striatal BPND = 0.58 and striatum-to-cerebellum ratios of 4.4 in vitro. Lengthening to fluoropropoxy or fluorobutoxy chains increases log P by 0.5-1.1 units but decreases specific binding by 30-50% due to heightened non-specific distribution. Crucially, [¹⁸F]FEt-AMC13 maintains >80% receptor-specific binding (blocked by raclopride) and minimal radiometabolite brain penetration, validating the fluoroethoxy group as optimal for preserving agonist properties while enabling ¹⁸F incorporation [3].

Properties

CAS Number

98185-20-7

Product Name

Raclopride tartrate

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C19H26Cl2N2O9

Molecular Weight

497.3 g/mol

InChI

InChI=1S/C15H20Cl2N2O3.C4H6O6/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;5-1(3(7)8)2(6)4(9)10/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI Key

QULBVRZTKPQGCR-NDAAPVSOSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

FLA 870; FLA-870; FLA870; Raclopride tartrate

Canonical SMILES

CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.